molecular formula C15H13FO3 B13889711 Ethyl 4-fluoro-2-phenoxybenzoate

Ethyl 4-fluoro-2-phenoxybenzoate

Cat. No.: B13889711
M. Wt: 260.26 g/mol
InChI Key: AUOKSTRCHFRDKM-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-2-phenoxybenzoate is a fluorinated aromatic ester characterized by a benzoate core substituted with a fluorine atom at the 4-position and a phenoxy group at the 2-position. This compound’s structure imparts unique physicochemical properties, such as enhanced lipophilicity and stability, making it relevant in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C15H13FO3

Molecular Weight

260.26 g/mol

IUPAC Name

ethyl 4-fluoro-2-phenoxybenzoate

InChI

InChI=1S/C15H13FO3/c1-2-18-15(17)13-9-8-11(16)10-14(13)19-12-6-4-3-5-7-12/h3-10H,2H2,1H3

InChI Key

AUOKSTRCHFRDKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)F)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-fluoro-2-phenoxybenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-fluoro-2-phenoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Suzuki-Miyaura coupling reaction, where 4-fluoro-2-iodobenzoic acid is coupled with phenol in the presence of a palladium catalyst and a base such as potassium carbonate. The resulting product is then esterified with ethanol to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and automated systems allows for efficient and high-yield production. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-2-phenoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of palladium catalysts.

Major Products Formed

    Oxidation: 4-fluoro-2-phenoxybenzoic acid.

    Reduction: 4-fluoro-2-phenoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-fluoro-2-phenoxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-2-phenoxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 4-fluoro-2-phenoxybenzoic acid, which can then interact with enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and stability, making it a potent inhibitor of certain enzymes and pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues of ethyl 4-fluoro-2-phenoxybenzoate, highlighting structural variations and their implications:

Compound Name Substituents (Position) Key Features Evidence Reference
Ethyl 4-[(2-fluorobenzoyl)amino]benzoate 4-(2-fluorobenzamido), 2-ester Amide linkage introduces hydrogen-bonding potential; increased polarity
Ethyl 4-(4-aminophenyl)-2-fluorobenzoate HCl 4-(4-aminophenyl), 2-F, HCl salt Aromatic amine enhances solubility in acidic conditions; pharmaceutical relevance
Ethyl 5-chloro-4-fluoro-2-hydroxybenzoate 5-Cl, 4-F, 2-OH Hydroxy group increases acidity; potential for derivatization
2-(4-Ethylphenyl)-2-oxoethyl 4-fluorobenzoate 4-F, 2-oxoethylphenoxy Oxoethyl group may alter metabolic stability; higher molecular weight
Ethyl 4-(2-bromo-5-fluorophenoxy)butanoate Phenoxy (Br, F), butanoate chain Longer ester chain (butanoate) affects lipophilicity and bioavailability
Key Observations:
  • Substituent Position and Reactivity: The 4-fluoro substitution is conserved in many analogues, likely due to its electron-withdrawing effects, which stabilize the ester bond. Phenoxy groups (as in the target compound) contribute to steric bulk and lipophilicity compared to polar groups like amines or amides .
  • Functional Group Impact: Amide vs. Hydroxy Group: Ethyl 5-chloro-4-fluoro-2-hydroxybenzoate introduces acidity (pKa ~8-10 for phenolic OH), enabling salt formation or conjugation. Halogen Variation: Bromine in Ethyl 4-(2-bromo-5-fluorophenoxy)butanoate may enhance electrophilic reactivity for further substitution.

Physicochemical and Spectroscopic Properties

  • IR Spectroscopy : Expected peaks for C=O (ester, ~1700 cm⁻¹), C-O (ester, ~1250 cm⁻¹), and aromatic C-F (~1100 cm⁻¹) .
  • NMR: ¹H NMR: Phenoxy protons (δ 6.8-7.5 ppm), ester ethyl group (δ 1.3-1.5 ppm for CH₃, δ 4.3-4.5 ppm for CH₂) . ¹³C NMR: Carbonyl (C=O, ~165-170 ppm), fluorinated aromatic carbons (C-F, ~115-125 ppm) .
  • Solubility: Phenoxy-containing compounds (e.g., target compound) are less polar than amide or amine derivatives, favoring organic solvents (ethyl acetate, DCM) .

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